

An In-depth Technical Guide to the Physical and Chemical Properties of Isolongifolene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene is a tricyclic sesquiterpene hydrocarbon that has garnered significant interest in the fields of fragrance chemistry and drug discovery. As an isomer of longifolene, a constituent of certain pine resins, **isolongifolene** serves as a valuable chiral building block and a precursor to various bioactive molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.

Physical and Chemical Properties

Isolongifolene is a colorless to pale yellow liquid with a characteristic woody and amber odor. [2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of Isolongifolene



| Property | Value | Reference(s) |
|-------------------|----------------------------------|--------------|
| Molecular Formula | C15H24 | [3][4] |
| Molecular Weight | 204.35 g/mol | [3][4] |
| CAS Number | 1135-66-6 | [3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Woody, amber | [2] |

Table 2: Physicochemical Data of Isolongifolene

| Property | Value | Reference(s) |
|---|---|--------------|
| Boiling Point | 255-256 °C | [1][4] |
| Melting Point | N/A | [4] |
| Density | 0.930 g/mL at 20 °C | [1][4] |
| Refractive Index (n ²⁰ /D) | 1.499 | [1][4] |
| Optical Activity ([α] ²⁰ /D) | -138 ± 2°, c = 1% in ethanol | [1] |
| Flash Point | 49 °C | [4][5] |
| Solubility | Soluble in alcohol and DMSO. Slightly soluble in water (59.998 µg/L at 25°C). | [4][6][7] |
| Vapor Pressure | 5.49 Pa at 25°C | [4] |

Table 3: Spectral Data of Isolongifolene



| Spectroscopy | Key Features | Reference(s) |
|----------------------------|--|--------------|
| ¹ H NMR | Data available, specific shifts depend on solvent and instrument. | [3] |
| ¹³ C NMR | Data available, specific shifts depend on solvent and instrument. | [3] |
| Mass Spectrometry (GC-MS) | Experimental data available showing characteristic fragmentation patterns. | [3] |
| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic C-H and C=C stretching and bending frequencies. | [3] |

Experimental Protocols Synthesis of Isolongifolene via Acid-Catalyzed Isomerization of Longifolene

The most common method for synthesizing **isolongifolene** is the acid-catalyzed isomerization of longifolene.[1] Various catalysts and conditions have been reported to achieve high conversion and selectivity.

This method employs a reusable and environmentally friendly solid superacid catalyst.

- Materials:
 - Longifolene
 - Nano-crystalline sulfated zirconia catalyst
 - Two-necked round-bottom flask
 - Oil bath with temperature controller



- Magnetic stirrer
- Condenser
- Ethyl acetate (for washing)
- Procedure:
 - Activate the sulfated zirconia catalyst by heating at 450 °C in a muffle furnace for 2 hours.
 - Add 2 g of longifolene to the two-necked round-bottom flask.
 - Place the flask in an oil bath and slowly raise the temperature to the desired reaction temperature (e.g., 140 °C).
 - Add 0.2 g of the pre-activated catalyst to the reactant.
 - Stir the reaction mixture continuously.
 - Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC). A typical reaction time is 2 hours for ~90-92% conversion with 100% selectivity.[8]
 - After the reaction is complete, cool the mixture to room temperature.
 - Separate the catalyst from the product by filtration.
 - Wash the catalyst with ethyl acetate to remove any adhering product. The catalyst can be dried and calcined for reuse.
 - The liquid product (isolongifolene) can be further purified by distillation if necessary.

This protocol utilizes a macroporous cation exchange resin as the catalyst.

- Materials:
 - Longifolene (50-85% concentration)
 - Glacial acetic acid



- D113 type macroporous cation exchange resin
- Reactor with temperature control
- Filtration apparatus
- Distillation and rectification columns
- Procedure:
 - In a reactor, add longifolene, glacial acetic acid, and the D113 cation exchange resin. The recommended weight ratio is 1:0.4:0.1 (longifolene:glacial acetic acid:catalyst).
 - Control the reactor temperature between 50-80 °C.
 - Allow the isomerization reaction to proceed for 6-10 hours.
 - After the reaction, cool the mixture to below 40 °C.
 - Filter the mixture to recover the cation exchange resin, which can be reused.
 - Reclaim the glacial acetic acid via atmospheric distillation.
 - Purify the resulting isolongifolene product by rectification.

Purification of Isolongifolene

Following synthesis, **isolongifolene** can be purified using standard laboratory techniques.

- Materials:
 - Crude isolongifolene
 - Sodium bicarbonate solution (for neutralization if mineral acids are used)
 - Anhydrous sodium sulfate or magnesium sulfate (for drying)
 - Distillation apparatus (fractional distillation setup recommended)



• Procedure:

- If a liquid acid catalyst was used, neutralize the crude product by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent.
- Perform fractional distillation under reduced pressure to obtain pure isolongifolene. The boiling point is approximately 255-256 °C at atmospheric pressure.[1][4]

Characterization of Isolongifolene

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized **isolongifolene**.

- Sample Preparation: Dissolve a small amount of the purified **isolongifolene** in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Analysis: The resulting spectra should be compared with literature data for isolongifolene to confirm its identity.[3]
- Sample Preparation: Prepare a dilute solution of the purified **isolongifolene** in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5).
- Analysis: The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be compared to library data for isolongifolene.[3]



- Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Obtain the IR spectrum using an FTIR spectrometer.
- Analysis: The spectrum should display characteristic peaks for C-H stretching and bending, as well as C=C stretching of the alkene functional group, consistent with the structure of isolongifolene.[3]

Biological Activity and Signaling Pathways

Recent research has begun to uncover the biological activities of **isolongifolene**, suggesting its potential in drug development.

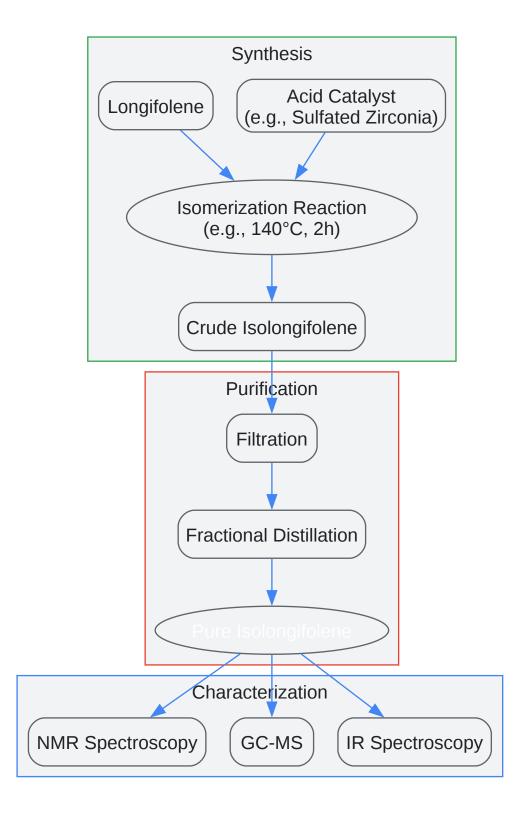
Neuroprotective Effects and the PI3K/Akt/GSK-3ß Signaling Pathway

One study has indicated that **isolongifolene** possesses neuroprotective properties by mitigating rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis. This protective effect is mediated through the modulation of the PI3K/Akt/GSK-3 β signaling pathway. [7] The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Akt, a serine/threonine kinase, phosphorylates and inactivates Glycogen Synthase Kinase 3 β (GSK-3 β), a key regulator of apoptosis. By activating this pathway, **isolongifolene** can promote cell survival and protect against neuronal damage.

Visualizations

Experimental Workflow for Isolongifolene Synthesis and Purification



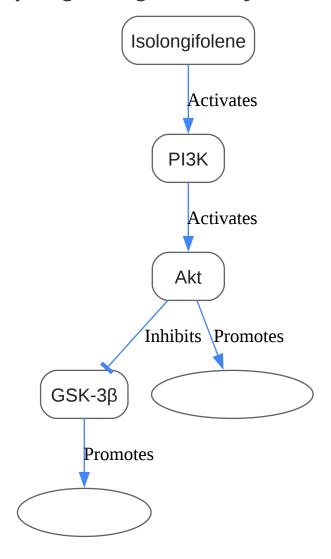


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Caption: Workflow for the synthesis, purification, and characterization of isolongifolene.



Proposed Interaction of Isolongifolene with the PI3K/Akt/GSK-3β Signaling Pathway



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Caption: **Isolongifolene**'s proposed modulation of the PI3K/Akt/GSK-3β pathway to promote cell survival.

Conclusion

Isolongifolene is a versatile sesquiterpene with well-defined physical and chemical properties. Its synthesis from readily available longifolene is efficient and has been optimized using various catalytic systems. The emerging evidence of its biological activity, particularly its neuroprotective effects through the modulation of key signaling pathways, positions



isolongifolene as a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the potential of this intriguing molecule.

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